molecular formula C13H15F3N2O2 B3120257 Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate CAS No. 261505-96-8

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate

Cat. No.: B3120257
CAS No.: 261505-96-8
M. Wt: 288.27 g/mol
InChI Key: NWMTVDQWKIHZFC-UHFFFAOYSA-N
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Description

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate is a chemical compound that features a trifluoromethyl group, a piperazine ring, and a benzoate ester. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under specific conditions . The piperazine ring is often introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a benzoate ester precursor.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins and enzymes. The piperazine ring can modulate the compound’s binding affinity and selectivity for specific receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-piperazin-1-yl-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-20-12(19)9-2-3-11(10(8-9)13(14,15)16)18-6-4-17-5-7-18/h2-3,8,17H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMTVDQWKIHZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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